molecular formula C16H15NO3 B12933894 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one CAS No. 91105-98-5

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one

Cat. No.: B12933894
CAS No.: 91105-98-5
M. Wt: 269.29 g/mol
InChI Key: NQHNHEVTFUDXLN-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one is a substituted acridone derivative featuring a methoxymethoxy (-OCH2OCH3) group at the 1-position and a methyl group at the 10-position of the acridinone scaffold. Acridones are heterocyclic compounds with a fused tricyclic structure, known for their fluorescence, photostability, and applications in medicinal chemistry and materials science .

Properties

CAS No.

91105-98-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(methoxymethoxy)-10-methylacridin-9-one

InChI

InChI=1S/C16H15NO3/c1-17-12-7-4-3-6-11(12)16(18)15-13(17)8-5-9-14(15)20-10-19-2/h3-9H,10H2,1-2H3

InChI Key

NQHNHEVTFUDXLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)OCOC)C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthesis of 10-Methylacridin-9(10H)-one Core

The acridinone core with a methyl substituent at the 10-position is commonly synthesized via:

  • Cu-catalyzed intramolecular oxidative C(sp2)-H amination of 2-(methylamino)benzophenones using molecular oxygen as the oxidant. This method provides moderate to good yields and is efficient for constructing the acridinone skeleton with the methyl group in place.

  • Alkylation of 9(10H)-acridone with iodomethane in the presence of a strong base such as sodium hydride (NaH) to selectively methylate the nitrogen at the 10-position.

Introduction of the Methoxymethoxy Protecting Group at the 1-Position

The hydroxyl group at the 1-position of the acridinone is protected by converting it into a methoxymethoxy ether. This is typically achieved by:

  • Reacting the 1-hydroxy-10-methylacridin-9(10H)-one intermediate with chloromethyl methyl ether or methoxymethyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the methoxymethoxy derivative.

  • The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high selectivity.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.

  • Characterization is performed using spectroscopic methods including NMR (to confirm substitution patterns), IR (to verify functional groups), and mass spectrometry (to confirm molecular weight).

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Cu-catalyzed oxidative amination 2-(methylamino)benzophenone, Cu catalyst, O2, solvent (e.g., DMF), moderate temperature Efficient core formation with methyl group
2 Alkylation 9(10H)-acridone, iodomethane, NaH, aprotic solvent (e.g., THF), inert atmosphere Selective N-methylation
3 Protection 1-hydroxy-10-methylacridin-9(10H)-one, chloromethyl methyl ether, base (Et3N), anhydrous solvent Formation of methoxymethoxy ether

Research Findings and Yields

  • The Cu-catalyzed amination step typically yields the acridinone core in 60–80% yield depending on substrate purity and reaction time.

  • Alkylation with iodomethane proceeds with yields around 70–85%, with careful control of base equivalents and temperature to avoid over-alkylation.

  • Protection with methoxymethyl chloride generally achieves yields of 75–90%, with reaction time and moisture exclusion being critical factors.

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Typical Yield (%) Critical Parameters
Acridinone core synthesis Cu-catalyzed oxidative amination 2-(methylamino)benzophenone, Cu catalyst, O2 60–80 Oxygen atmosphere, temperature control
N-Methylation Alkylation Iodomethane, NaH 70–85 Inert atmosphere, base stoichiometry
Hydroxyl protection Methoxymethoxy ether formation Chloromethyl methyl ether, base 75–90 Anhydrous conditions, reaction time

Chemical Reactions Analysis

General Reactivity of Acridinone Derivatives

Acridinones exhibit reactivity influenced by their electron-deficient aromatic system and substituent effects. Key reactive sites include:

  • C-9 Ketone : Prone to reduction or nucleophilic attack.

  • Aromatic Ring : Susceptible to electrophilic substitution.

  • Substituent Groups : Methoxy or methyl groups may direct further functionalization.

Reaction Types and Observed Outcomes

Data from related compounds suggest the following reactivity trends:

Reduction Reactions

  • Hydrogenation : The C-9 ketone in 10-Methyl-9(10H)-acridone can be reduced to a secondary alcohol using agents like NaBH₄ or H₂/Pd-C .

    • Example:

      10-Methyl-9(10H)-acridoneNaBH410-Methyl-9,10-dihydroacridin-9-ol\text{10-Methyl-9(10H)-acridone} \xrightarrow{\text{NaBH}_4} \text{10-Methyl-9,10-dihydroacridin-9-ol}
  • Full Saturation : Catalytic hydrogenation under high pressure reduces the entire aromatic system to a tetrahydroacridinone .

Oxidation Reactions

  • Side-Chain Oxidation : Methyl groups at position 10 are resistant to oxidation under mild conditions but may form carboxylic acids under strong oxidative agents (e.g., KMnO₄, acidic conditions) .

Electrophilic Substitution

  • Nitration : Occurs preferentially at the para position relative to the ketone group (C-4 or C-6) .

  • Halogenation : Bromination or chlorination proceeds under Lewis acid catalysis (e.g., FeBr₃), typically at electron-rich positions adjacent to methoxy groups .

Substituent-Directed Reactivity

For analogs with methoxy groups (e.g., 1,3-Dimethoxy-10-methylacridin-9(10H)-one ):

  • Methoxy Groups : Act as ortho/para-directing groups, enhancing reactivity at positions 2 and 4.

  • Steric Effects : Bulky substituents (e.g., methoxymethoxy) may hinder reactions at adjacent positions.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductKey Reference
Reduction (C=O)NaBH₄, MeOH/THF9-Hydroxyacridane
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitroacridinone derivative
BrominationBr₂/FeBr₃, CH₂Cl₂2-Bromo-1,3-dimethoxyacridinone
Cross-CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Arylated acridinone

Limitations and Gaps

No direct data exists for 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one in the provided sources. The methoxymethoxy group’s steric and electronic effects could alter reactivity compared to simpler methoxy or methyl derivatives. Experimental studies are required to confirm these extrapolations.

Scientific Research Applications

1-(Methoxymethoxy)-10-methylacridin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s photophysical properties also make it suitable for use in fluorescence-based applications, where it can act as a probe to detect specific biomolecules.

Comparison with Similar Compounds

Structural Comparisons

The table below compares key structural features and properties of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound 1-OCH2OCH3, 10-CH3 C16H15NO4 285.29 (calc.) Not directly reported; inferred from analogs
1-Hydroxy-3-methoxy-10-methylacridin-9(10H)-one 1-OH, 3-OCH3, 10-CH3 C15H13NO3 255.27 Fluorescent properties; used in chemiluminescence studies
10-Methylacridin-9(10H)-one (NMA) No substituents, 10-CH3 C14H11NO 209.24 Fluorophore in chemiluminescence; antioxidant evaluation
2-(4-Dimethylaminophenyl)-10-methylacridin-9(10H)-one 2-(NMe2)Ph, 10-CH3 C22H20N2O 328.41 Electron-deficient acceptor in D–A systems; crystallography studies
1-Hydroxy-2-iodo-3-methoxy-10-methylacridin-9(10H)-one 1-OH, 2-I, 3-OCH3, 10-CH3 C15H12INO3 381.17 Halogenated derivative; potential medicinal applications

Key Observations :

  • The methoxymethoxy group in the target compound increases steric bulk and electron-donating capacity compared to hydroxyl or methoxy substituents.
  • Halogenated derivatives (e.g., iodine at position 2) enhance molecular weight and polarizability, influencing binding interactions in biological systems .

Challenges :

  • Low yields (3–9%) are common in olefination reactions due to competing reduction or rearrangement pathways .
  • The methoxymethoxy group’s stability under acidic or basic conditions requires optimization to prevent cleavage during synthesis.

Photophysical and Chemical Properties

  • Fluorescence :
    • NMA exhibits intense fluorescence at 400–450 nm (excitation at 390 nm), exploited in antioxidant assays .
    • Methoxy and hydroxyl substituents enhance fluorescence quantum yield, while bulky groups (e.g., methoxymethoxy) may quench emission due to steric effects.
  • Solubility: Polar substituents (e.g., -OH, -OCH3) improve aqueous solubility, whereas non-polar groups (e.g., -CH3) favor organic solvents.
  • Reactivity :
    • Electron-withdrawing groups (e.g., nitro, iodine) increase electrophilicity, enabling nucleophilic substitution or cross-coupling reactions .

Q & A

Q. What are the established synthetic routes for 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one, and what reagents are critical for its methoxymethoxy functionalization?

The synthesis typically involves olefination or condensation reactions. For example, derivatives of 10-methylacridin-9(10H)-one can be modified using methyl 2-methoxyacetate and TiCl₄ as a Lewis acid catalyst in dichloromethane (DCM), followed by purification via flash chromatography . Methoxymethoxy groups are introduced as protecting groups, requiring careful selection of alkoxy donors (e.g., methyl 2-methoxyacetate) and acidic/basic workup to retain stability . Yield optimization may require adjusting stoichiometric ratios of triethylamine or TiCl₄ .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. For acridone derivatives, crystals are grown via slow evaporation, and data collection is performed using instruments like the Bruker APEXII CCD diffractometer. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with parameters such as bond angles (e.g., C7–C6–C5 = 119.78°) and hydrogen bonding networks critical for validating geometry . Data-to-parameter ratios >14.5 ensure refinement reliability .

Advanced Research Questions

Q. How can solvent polarity effects on the fluorescence properties of this compound be systematically investigated?

Fluorescence emission spectra should be recorded in solvents with varying dielectric constants (e.g., hexane to water). The emission maximum (λem) correlates with the solvent’s ET(30) polarity scale. For example, 3,6-bis(diethylamino)-10-methylacridin-9(10H)-one exhibits a 76 nm redshift in polar solvents, attributed to intramolecular charge transfer . Methodological controls include degassing solvents to avoid quenching and using fluorometers calibrated with standard dyes.

Q. What computational strategies predict the photophysical behavior of acridone derivatives, and how do they address experimental discrepancies?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) model excited-state interactions. Key parameters include HOMO-LUMO gaps and dipole moment changes. For instance, computational analysis of 10-methylacridin-9(10H)-one derivatives reveals that electron-donating groups (e.g., methoxymethoxy) enhance polarity sensitivity by stabilizing charge-separated states . Discrepancies between calculated and observed λem may arise from solvent relaxation effects, requiring implicit/explicit solvation models .

Q. How can low synthetic yields (<10%) of this compound be improved, and what analytical methods validate purity?

Yield optimization may involve:

  • Screening alternative catalysts (e.g., BF₃·Et₂O instead of TiCl₄).
  • Using microwave-assisted synthesis to enhance reaction kinetics. Purity is validated via HPLC (≥98% purity threshold) and mass spectrometry. Impurities like unreacted 10-methylacridin-9(10H)-one are detectable via <sup>1</sup>H-NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) .

Q. What role does the methoxymethoxy group play in stabilizing the compound under varying pH conditions?

The methoxymethoxy group acts as a hydrolytically sensitive protecting group. Stability studies in buffered solutions (pH 1–12) show cleavage occurs under strongly acidic (pH <2) or basic (pH >10) conditions, monitored via UV-Vis or LC-MS. This instability necessitates pH-controlled environments for fluorescence assays .

Data Contradiction and Resolution

Q. How should researchers resolve conflicting fluorescence quantum yield (ΦF) values reported for acridone derivatives?

Contradictions often arise from:

  • Instrumental variability : Calibrate using standard fluorophores (e.g., quinine sulfate).
  • Sample preparation : Ensure degassing to eliminate O₂ quenching.
  • Concentration effects : Dilute samples to avoid aggregation-caused quenching (ACQ). Cross-validate ΦF using integrating sphere methods .

Q. Why do crystallographic studies of structurally similar acridones show divergent hydrogen-bonding patterns?

Variations arise from packing forces and crystallization solvents. For example, 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one forms intramolecular hydrogen bonds (O–H···O), while solvent-inclusive crystals exhibit intermolecular interactions. SHELX refinement must account for thermal motion and disorder .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for methoxymethoxy group stability.
  • Characterization : Combine XRD, <sup>13</sup>C-NMR, and high-resolution MS for unambiguous structural confirmation.
  • Photophysics : Use polar aprotic solvents (e.g., DMSO) to maximize fluorescence sensitivity for antioxidant assays .

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